
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as CP-122,288, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide acts as a selective antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide may have therapeutic effects in various neurological and psychiatric disorders. Additionally, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways and cancer cell proliferation.
Biochemical and Physiological Effects:
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In animal studies, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to improve cognitive function and reduce anxiety-like behavior. Additionally, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments, including its high selectivity for the NMDA receptor and its ability to cross the blood-brain barrier. However, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One direction is to investigate its potential as a treatment for neurological and psychiatric disorders, such as Alzheimer's disease and depression. Another direction is to explore its anticancer properties and potential use in cancer therapy. Additionally, further studies are needed to determine the optimal dose and route of administration for 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide and to investigate its long-term effects on the body.
Métodos De Síntesis
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-aminobenzoic acid, followed by acylation with 1-bromo-2-propanol and cyanation with potassium cyanide. The resulting compound is then purified through recrystallization.
Aplicaciones Científicas De Investigación
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been investigated for its potential therapeutic applications in various fields, including neurology, psychiatry, and oncology. In neurology, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. In psychiatry, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been investigated for its potential as a treatment for anxiety disorders and depression. In oncology, 3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been studied for its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-12(2)19-8-6-15(7-9-19)18-16(20)14-5-3-4-13(10-14)11-17/h3-5,10,12,15H,6-9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDBJXZWBNRKHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1-propan-2-ylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

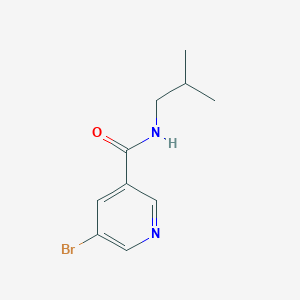
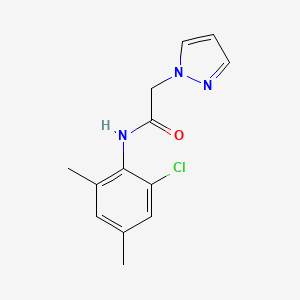
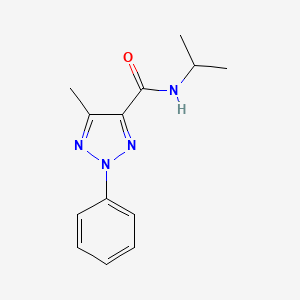
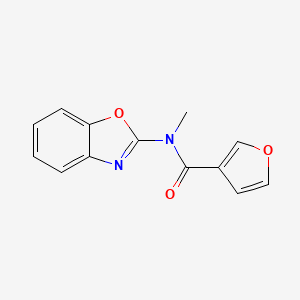


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
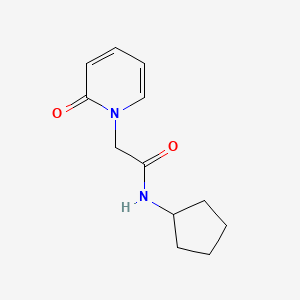
![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B7472066.png)
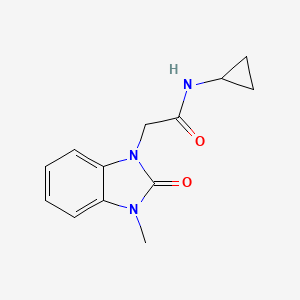
![N-(2-ethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472094.png)


